Fenson

Catalog No.
S591432
CAS No.
80-38-6
M.F
C12H9ClO3S
M. Wt
268.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenson

CAS Number

80-38-6

Product Name

Fenson

IUPAC Name

(4-chlorophenyl) benzenesulfonate

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

InChI

InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H

InChI Key

SPJOZZSIXXJYBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

solubility

SPARINGLY SOLUBLE IN WATER ... /&/ ORGANIC POLAR AND AROMATIC SOLVENTS

Synonyms

4-chlorophenyl benzenesulfonate, fenson, p-chlorophenyl benzenesulfonate

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

The exact mass of the compound Fenson is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in water ... /&/ organic polar and aromatic solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. It belongs to the ontological category of arenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides. However, this does not mean our product can be used or applied in the same or a similar way.

Fenson (4-chlorophenyl benzenesulfonate, CAS 80-38-6) is an established arylsulfonate ester utilized primarily as an analytical reference standard and a synthetic building block in agrochemical research [1]. Characterized by its specific non-chlorinated benzenesulfonate moiety, Fenson serves as a baseline material for evaluating lipid-phase affinity and ovicidal activity in the development of chitin synthesis inhibitors[2]. Its moderate melting point of 59–62 °C and specific solubility profile in organic solvents make it a processable precursor for developing novel oxazoline- and sulfonate-based active ingredients, as well as a necessary exact-match standard for environmental and food safety chromatography .

Substituting Fenson with closely related halogenated analogs, such as Chlorfenson (Ovex), introduces significant deviations in thermal processability and chromatographic behavior . Chlorfenson possesses an additional para-chloro substitution on the benzenesulfonate ring, which increases its melting point to 86 °C and alters its lipophilicity, thereby changing its formulation compatibility and phase-transfer dynamics[1]. In analytical applications, using a generic class representative or a di-chlorinated analog instead of Fenson invalidates retention time calibrations, as Fenson’s lower molecular weight (268.72 g/mol vs 303.16 g/mol) drives distinct, earlier elution profiles in GC-MS workflows.

Thermal Processability and Formulation Compatibility

Fenson exhibits a significantly lower melting point compared to its di-chlorinated analog, Chlorfenson, which directly impacts its behavior in melt-processing and temperature-sensitive formulations . This thermal differential allows Fenson to be incorporated into emulsifiable concentrates or cyclodextrin inclusion complexes under milder conditions, reducing the thermal load on co-formulants [1].

Evidence DimensionMelting Point
Target Compound Data59–62 °C
Comparator Or BaselineChlorfenson (86 °C)
Quantified Difference~25 °C lower melting point
ConditionsStandard thermal property assessment at ambient pressure

A lower melting point enables lower-temperature processing, which is critical for formulating temperature-sensitive agricultural emulsions and controlled-release complexes.

Chromatographic Elution Profile for Analytical Workflows

In standardized GC-MS screening protocols used for food safety and environmental monitoring, Fenson demonstrates a distinct and earlier retention time compared to Chlorfenson due to its lower molecular weight and absence of the second chlorine atom . Substitution with an analog is impossible in these workflows, as exact retention time matching is required for regulatory compliance and accurate peak integration [1].

Evidence DimensionGC-MS Retention Time
Target Compound Data13.71 minutes
Comparator Or BaselineChlorfenson (15.76 minutes)
Quantified Difference2.05 minutes earlier elution
ConditionsStandardized GC-MS pesticide screening protocol

Exact retention time calibration is mandatory for regulatory compliance in food safety and environmental screening, making the procurement of the exact CAS 80-38-6 standard non-negotiable.

Material Density and Solvation Kinetics

The absence of the para-chloro group on the benzenesulfonate ring of Fenson results in a lower specific gravity compared to Chlorfenson . This difference in density alters the partition coefficient and the kinetics of solvation when preparing precise analytical stock solutions or when partitioning between lipid and aqueous phases in biological assays [1].

Evidence DimensionSpecific Gravity (Density)
Target Compound Data1.38 g/cm³
Comparator Or BaselineChlorfenson (1.46 g/cm³)
Quantified Difference0.08 g/cm³ (approx. 5.5% lower density)
ConditionsNeat reference material at standard laboratory conditions

Differences in specific gravity and solvation behavior dictate the handling protocols and solvent selection required for high-precision analytical standard preparation.

Analytical Reference Standards for Regulatory Compliance

Due to its specific GC-MS retention profile (eluting at ~13.71 min under standard conditions), Fenson is a required neat or solution standard for laboratories conducting food safety and environmental residue screening. It cannot be substituted by Chlorfenson without violating exact-match calibration requirements.

Precursor for Novel Chitin Synthesis Inhibitors

Fenson’s specific mono-chlorinated arylsulfonate structure serves as a baseline scaffold for structure-activity relationship (SAR) studies. Researchers utilize its lipid-phase affinity properties to design and synthesize novel sulfonate-containing oxazolines with targeted ovicidal and larvicidal activities[1].

Host-Guest Complexation and Controlled Release

The lower melting point and specific molecular geometry of Fenson make it a structurally compatible candidate for inclusion complexation studies with beta-cyclodextrin. These complexes are engineered to evaluate the stability, solubility, and controlled release of the active sulfonate moiety in advanced agricultural formulations [2].

Color/Form

COLORLESS CRYSTALS

XLogP3

3.7

Density

1.33

Melting Point

62 °C

UNII

DFC2HB4I0K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

80-38-6

Wikipedia

Fenson

Use Classification

Agrochemicals -> Acaricides
ACARICIDES

Methods of Manufacturing

BY INTERACTION OF BENZENE SULFONYLCHLORIDE WITH P-CHLOROPHENOL.

General Manufacturing Information

... CURRENTLY OF LITTLE COMMERCIAL INTEREST.
INCOMPATIBILITIES: ... COMPATIBLE WITH COMMONLY-USED SPRAY MATERIALS.
... SUSPECTED OF FRUIT DAMAGE TO APPLE. ... FOR GREENHOUSE USE DO NOT APPLY TO CUCURBITS OR TO TOMATOES IN YOUNG STAGE OF GROWTH.
RESISTANCE OF PANONYCHUS ULMI ... TO FENSON ... APPEARED IN ENGLAND IN 1957 & 1958.
For more General Manufacturing Information (Complete) data for 4-CHLOROPHENYL BENZENESULFONATE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Explore Compound Types